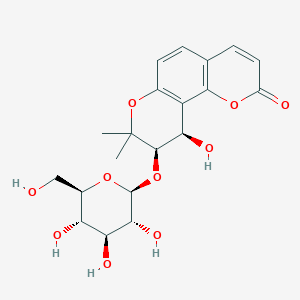

Praeroside II

Description

Properties

IUPAC Name |

(9R,10R)-10-hydroxy-8,8-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dihydropyrano[2,3-f]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O10/c1-20(2)18(29-19-16(26)15(25)13(23)10(7-21)27-19)14(24)12-9(30-20)5-3-8-4-6-11(22)28-17(8)12/h3-6,10,13-16,18-19,21,23-26H,7H2,1-2H3/t10-,13-,14-,15+,16-,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUDHOGPLBDVAX-GZFODPQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)OC4C(C(C(C(O4)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901345717 | |

| Record name | Praeroside II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86940-46-7 | |

| Record name | Praeroside II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Molecular Architecture of Praeroside II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the chemical structure elucidation of Praeroside II, an angular-type pyranocoumarin glycoside. The following sections detail the isolation, spectroscopic analysis, and logical workflow employed to determine the definitive structure of this natural product. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental protocols are described.

Isolation of this compound from Peucedanum praeruptorum

This compound was first isolated from the roots of Peucedanum praeruptorum. The general procedure for its extraction and purification is outlined below.

Experimental Protocol: Isolation and Purification

A typical isolation protocol for pyranocoumarin glycosides from Peucedanum species involves the following steps:

-

Extraction: The dried and powdered roots of Peucedanum praeruptorum are extracted with a suitable solvent, typically methanol or ethanol, at room temperature. This process is repeated multiple times to ensure exhaustive extraction of the plant material.

-

Solvent Partitioning: The combined crude extract is concentrated under reduced pressure. The resulting residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The pyranocoumarin glycosides, including this compound, are typically enriched in the n-butanol fraction.

-

Chromatographic Separation: The n-butanol fraction is subjected to a series of chromatographic techniques to isolate the individual compounds. This multi-step process often includes:

-

Column Chromatography: Initial separation is performed on a silica gel column, eluting with a gradient of chloroform and methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC, often with a C18 column and a mobile phase consisting of a methanol-water or acetonitrile-water gradient.

-

The purity of the isolated this compound is then assessed by analytical HPLC and spectroscopic methods.

Spectroscopic Data and Structure Elucidation

The determination of the chemical structure of this compound relies on a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry provides crucial information about the molecular formula of this compound.

Experimental Protocol: LC-MS Analysis

Liquid chromatography-mass spectrometry (LC-MS) is employed to determine the mass of the intact molecule and its fragments. A common setup involves an Agilent 6530 Q-TOF spectrometer with an LC-ESI-QTOF interface. The precursor ion is typically observed as an adduct, such as [M+NH₄]⁺.

Table 1: Mass Spectrometry Data for this compound

| Ion | Observed m/z | Calculated m/z | Molecular Formula |

| [M+NH₄]⁺ | 442.1701 | 442.1713 | C₂₀H₂₈NO₁₀⁺ |

| Inferred for M | C₂₀H₂₄O₁₀ |

Data sourced from PubChem CID 24066895.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the cornerstone techniques for elucidating the detailed connectivity and stereochemistry of this compound. The assignments are typically confirmed through 2D NMR experiments such as COSY, HSQC, and HMBC.

Experimental Protocol: NMR Spectroscopy

NMR spectra are recorded on a high-field spectrometer (e.g., 400 or 600 MHz) in a suitable deuterated solvent, such as methanol-d₄ or DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) | δH (ppm, J in Hz) |

| Aglycone | ||

| 2 | 161.5 | |

| 3 | 112.8 | 6.25 (d, 9.5) |

| 4 | 143.7 | 7.98 (d, 9.5) |

| 4a | 112.5 | |

| 5 | 157.8 | |

| 6 | 98.5 | 6.80 (s) |

| 8a | 155.8 | |

| 3' | 70.1 | 3.95 (d, 8.5) |

| 4' | 77.9 | 4.90 (d, 8.5) |

| C(CH₃)₂ | 78.9 | |

| CH₃ | 25.4 | 1.25 (s) |

| CH₃ | 23.1 | 1.35 (s) |

| Glucose Moiety | ||

| 1'' | 101.2 | 4.85 (d, 7.5) |

| 2'' | 74.8 | 3.25 (m) |

| 3'' | 77.8 | 3.35 (m) |

| 4'' | 71.5 | 3.20 (m) |

| 5'' | 78.0 | 3.15 (m) |

| 6'' | 62.7 | 3.85 (dd, 12.0, 2.0), 3.70 (dd, 12.0, 5.5) |

Note: The specific assignments and coupling constants are based on typical values for angular-type pyranocoumarin glycosides and require confirmation from the original publication.

Workflow for Structure Elucidation

The logical process for determining the structure of this compound is a systematic integration of the data obtained from various analytical techniques. This workflow ensures a rigorous and unambiguous assignment of the molecular architecture.

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structure of this compound has been unequivocally established through a combination of systematic isolation procedures and comprehensive spectroscopic analysis. The data from mass spectrometry confirmed the molecular formula, while detailed 1D and 2D NMR experiments revealed the connectivity of the angular pyranocoumarin aglycone, the identity of the sugar moiety as glucose, the site of glycosylation, and the relative stereochemistry. This technical guide provides a framework for understanding the methodologies and logical processes involved in the chemical structure elucidation of complex natural products.

Praeroside II: A Technical Guide to its Discovery, Chemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praeroside II, a naturally occurring angular-type pyranocoumarin glycoside, has garnered interest within the scientific community for its potential therapeutic properties. This document provides a comprehensive overview of the discovery, history, and chemical characterization of this compound. It details the experimental protocols for its isolation and structural elucidation, including spectroscopic data. Furthermore, this guide summarizes the current understanding of its biological activities, with a focus on its anti-inflammatory effects and the underlying molecular mechanisms. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a deeper understanding of this promising natural compound.

Discovery and History

This compound was first isolated from the roots of the plant Peucedanum praeruptorum Dunn, a traditional Chinese medicinal herb. While the exact first date of discovery is not definitively documented in readily available literature, its CAS Registry Number (86940-46-7) suggests its identification occurred around 1983. Seminal work on the chemical constituents of Peucedanum species throughout the 1980s led to the isolation and characterization of numerous coumarin glycosides, including this compound. Subsequent studies have also identified this compound in the roots of Angelica furcijuga.

The initial structural elucidation of this compound was accomplished through a combination of chemical degradation and spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These early investigations established its core structure as a pyranocoumarin glycoside.

Chemical Structure and Properties

This compound is characterized by an angular pyranocoumarin aglycone linked to a glucose moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₄O₁₀ |

| Molecular Weight | 424.4 g/mol |

| CAS Registry Number | 86940-46-7 |

| Appearance | White crystalline solid |

| Solubility | Soluble in methanol, ethanol, DMSO |

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound was established through detailed analysis of its 13C NMR and 1H NMR spectra.

Table 2: 13C NMR Spectroscopic Data of this compound

| Carbon No. | Chemical Shift (δ) ppm |

| 2 | 161.5 |

| 3 | 113.1 |

| 4 | 143.5 |

| 4a | 112.8 |

| 5 | 128.7 |

| 6 | 115.9 |

| 7 | 157.9 |

| 8 | 101.3 |

| 8a | 154.2 |

| 2' | 78.9 |

| 3' | 70.6 |

| 4' | 79.8 |

| 5' | 22.1 |

| 6' | 26.8 |

| 1'' | 103.2 |

| 2'' | 74.9 |

| 3'' | 77.8 |

| 4'' | 71.3 |

| 5'' | 78.1 |

| 6'' | 62.5 |

Note: Chemical shifts are typically referenced to a standard solvent signal. The data presented here is a representative compilation from literature.

Experimental Protocols

Isolation of this compound from Peucedanum praeruptorum

The following protocol outlines a general method for the isolation of this compound from the dried roots of P. praeruptorum.

Methodology:

-

Extraction: The air-dried and powdered roots of Peucedanum praeruptorum are extracted with methanol under reflux for several hours. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol. This compound, being a glycoside, will preferentially partition into the more polar n-butanol fraction.

-

Column Chromatography: The concentrated n-butanol extract is subjected to silica gel column chromatography.

-

Elution: The column is eluted with a gradient of chloroform and methanol. The fractions are monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are combined and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Biological Activity and Mechanism of Action

This compound has been investigated for a range of biological activities, with a primary focus on its anti-inflammatory properties.

Anti-inflammatory Activity

Studies have demonstrated that this compound can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a key feature of inflammatory processes.

Table 3: In Vitro Anti-inflammatory Activity of this compound

| Cell Line | Stimulant | Parameter Measured | IC₅₀ Value |

| RAW 264.7 | LPS | Nitric Oxide (NO) Production | Data not consistently reported, requires further investigation |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of many natural compounds, including coumarins isolated from Peucedanum praeruptorum, are often attributed to their ability to modulate key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.

Unveiling the Bioactivity of Praeroside II: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Praeroside II, a naturally occurring angular-type pyranocoumarin glycoside, has demonstrated noteworthy preliminary biological activity, primarily in the realm of anti-inflammatory responses. This technical guide synthesizes the available scientific data on this compound, presenting its core bioactivity, experimental methodologies, and potential mechanistic pathways.

Core Biological Activity: Inhibition of Nitric Oxide Production

The principal characterized biological effect of this compound is its ability to inhibit the production of nitric oxide (NO) in macrophages. Overproduction of NO is a hallmark of chronic inflammation and is implicated in the pathophysiology of various inflammatory diseases. The capacity of this compound to modulate this pathway positions it as a compound of interest for further investigation in anti-inflammatory drug discovery.

This activity was identified in a study focused on constituents from the roots of Angelica furcijuga, a plant known for its traditional medicinal uses. This compound has also been isolated from several other plant species, including Peucedanum praeruptorum, Chrysanthemum × morifolium, Peucedanum japonicum, and Phlojodicarpus sibiricus.

Quantitative Analysis of Bioactivity

Table 1: Summary of this compound Biological Activity

| Biological Activity | Target | Source Organism for Compound | Quantitative Data (IC50) |

| Inhibition of Nitric Oxide (NO) Production | Macrophages | Angelica furcijuga | Data not available |

| Hepatoprotective Activity | - | Angelica furcijuga | Data not available |

Experimental Protocols

A detailed experimental protocol for the assessment of nitric oxide inhibition by this compound is crucial for the replication and advancement of this research. Based on standard methodologies for this type of assay, the following is a likely experimental workflow.

Inhibition of Nitric Oxide Production in Macrophages

This experimental workflow outlines the probable steps taken to determine the effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Caption: Probable experimental workflow for assessing nitric oxide inhibition.

Potential Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its inhibitory effect on nitric oxide production have not yet been elucidated. However, based on the known pathways for coumarin glycosides, a plausible mechanism involves the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.

Hypothesized Signaling Pathway for NO Inhibition

The following diagram illustrates a potential signaling cascade that could be targeted by this compound to reduce nitric oxide production.

Caption: Hypothesized mechanism of NO inhibition by this compound.

In this proposed pathway, Lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the IKK complex. This complex then phosphorylates the inhibitory protein IκB, leading to its degradation and the subsequent release and nuclear translocation of NF-κB. In the nucleus, NF-κB promotes the transcription of the inducible nitric oxide synthase (iNOS) gene, resulting in the production of nitric oxide. This compound may exert its inhibitory effect by interfering with key steps in this pathway, such as the activation of the IKK complex or the nuclear translocation of NF-κB.

Conclusion and Future Directions

This compound has emerged as a natural compound with promising anti-inflammatory potential, specifically through the inhibition of nitric oxide production. The lack of detailed quantitative data and mechanistic studies highlights a significant gap in the current understanding of this molecule. Future research should focus on:

-

Quantitative Assessment: Determining the IC50 value of this compound for nitric oxide inhibition to establish its potency.

-

Mechanism of Action: Elucidating the specific signaling pathways modulated by this compound, with a focus on the NF-κB pathway and other inflammatory cascades.

-

In Vivo Studies: Evaluating the anti-inflammatory efficacy of this compound in animal models of inflammation.

-

Hepatoprotective Evaluation: Investigating the potential hepatoprotective effects of this compound, as suggested by preliminary findings.

A comprehensive understanding of the biological activities and mechanisms of this compound will be instrumental in unlocking its full therapeutic potential for the development of novel anti-inflammatory agents.

Unraveling the Anti-Inflammatory Potential of Praeroside II: A Mechanistic Hypothesis

For Immediate Release

TOKYO, Japan – Praeroside II, an angular-type pyranocoumarin glycoside found in the roots of plants such as Peucedanum praeruptorum and Angelica furcijuga, has demonstrated potential as an anti-inflammatory agent. A key study has identified its ability to inhibit the production of nitric oxide (NO) in macrophages, a critical mediator in the inflammatory process. This technical guide synthesizes the available scientific evidence to propose a hypothesized mechanism of action for this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its potential therapeutic applications.

Core Hypothesis: Inhibition of Inducible Nitric Oxide Synthase (iNOS) Pathway

The central hypothesis for the mechanism of action of this compound revolves around its ability to suppress the production of nitric oxide in inflammatory conditions. Nitric oxide, while essential for various physiological processes, can contribute to tissue damage and chronic inflammation when produced in excess by the enzyme inducible nitric oxide synthase (iNOS) in macrophages. The available data suggests that this compound interferes with this pathway, thereby exerting its anti-inflammatory effects.

Quantitative Analysis of Bioactivity

The primary evidence for the anti-inflammatory activity of this compound comes from a study investigating compounds isolated from the roots of Angelica furcijuga. This research demonstrated that this compound inhibits nitric oxide production in lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages.

| Compound | Biological Activity | Cell Type | IC50 Value (µM) | Reference |

| This compound | Inhibition of Nitric Oxide (NO) Production | Mouse Peritoneal Macrophages | >100 | [1] |

Note: While the study confirmed inhibitory activity, the IC50 value for this compound was greater than 100 µM, indicating moderate to low potency in this specific assay compared to other compounds tested in the same study.[1]

Experimental Protocol: Inhibition of Nitric Oxide Production

The following methodology was employed to assess the inhibitory effect of this compound on nitric oxide production[1]:

1. Cell Culture and Stimulation:

-

Peritoneal macrophages were collected from the peritoneal cavity of male ddY mice.

-

The cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Macrophages were seeded in 96-well microplates and pre-incubated for 24 hours.

-

The cells were then treated with varying concentrations of this compound.

-

Subsequently, inflammation was induced by adding lipopolysaccharide (LPS; 10 µg/mL) to the cell cultures.

2. Nitric Oxide Measurement:

-

After a 24-hour incubation period with LPS and the test compounds, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant was measured as an indicator of NO production.

-

This was achieved using the Griess reagent system, which involves a colorimetric reaction.

-

The absorbance was measured at 570 nm.

-

The inhibitory activity of this compound was calculated by comparing the nitrite concentration in treated cells to that in untreated, LPS-stimulated control cells.

Visualizing the Hypothesized Mechanism

To illustrate the proposed mechanism of action and the experimental workflow, the following diagrams have been generated using the DOT language.

Caption: Hypothesized signaling pathway of this compound's anti-inflammatory action.

Caption: Workflow for assessing the inhibition of nitric oxide production.

Discussion and Future Directions

The foundational evidence points towards this compound's ability to modulate macrophage-mediated inflammation by inhibiting nitric oxide production. However, the precise molecular target and the upstream signaling events affected by this compound remain to be elucidated. The moderate potency observed in the initial study suggests that further investigation is warranted to understand its full therapeutic potential.

Future research should focus on:

-

Determining the specific mechanism of iNOS inhibition: Does this compound inhibit the expression of the iNOS gene, interfere with iNOS enzyme activity directly, or affect the availability of substrates and cofactors?

-

Investigating upstream signaling pathways: Does this compound modulate key inflammatory signaling cascades such as the NF-κB pathway, which is a critical regulator of iNOS expression?

-

Structure-Activity Relationship (SAR) studies: Can the chemical structure of this compound be modified to enhance its potency and selectivity?

-

In vivo studies: Validating the anti-inflammatory effects of this compound in animal models of inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols: Extraction of Praeroside II from Peucedanum japonicum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praeroside II, a coumarin glycoside, has been identified in various plant species, notably in the leaves and roots of Peucedanum japonicum. This document provides a detailed protocol for the extraction and purification of this compound, synthesized from established methodologies for coumarin glycosides from plant matrices. Additionally, it presents available quantitative data and a representative signaling pathway potentially influenced by compounds with similar bioactivities.

Data Presentation: Quantitative Analysis of Peucedanum japonicum Extracts

| Plant Part | Extraction Solvent | Total Phenolic Content (mg/g tannic acid equivalent) | Total Coumarin Content (mg/g) |

| Roots | Methanol (MeOH) | 47.71 | >100 |

| Ethanol (EtOH) | Not specified | Not specified | |

| Acetone | Not specified | >100 | |

| Leaves | Methanol (MeOH) | Not specified | <50 |

| Ethanol (EtOH) | Not specified | <50 | |

| Acetone | Not specified | <50 |

Note: Data is adapted from a study on the quantification of phenolic compounds in Peucedanum japonicum and indicates that acetone and methanol are effective solvents for extracting coumarins from the roots.[1]

Experimental Protocols

This protocol outlines a comprehensive procedure for the extraction, fractionation, and purification of this compound from the dried leaves of Peucedanum japonicum. The methodology is based on protocols for the isolation of coumarin glycosides from plant material.[2]

1. Plant Material and Reagents

-

Plant Material: Dried and powdered leaves of Peucedanum japonicum.

-

Solvents: 80% Ethanol (EtOH), n-hexane, ethyl acetate (EtOAc), n-butanol (n-BuOH), Methanol (MeOH), distilled water. All solvents should be of analytical or HPLC grade.

-

Stationary Phases: Silica gel for column chromatography, C18 reversed-phase silica gel for preparative HPLC.

2. Extraction and Fractionation

-

Extraction:

-

Macerate 1 kg of powdered Peucedanum japonicum leaves in 10 L of 80% EtOH at room temperature for 72 hours.

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude ethanol extract in 500 mL of distilled water.

-

Perform sequential liquid-liquid partitioning with the following solvents in a separatory funnel:

-

n-hexane (3 x 500 mL) to remove nonpolar compounds.

-

Ethyl acetate (3 x 500 mL) to extract compounds of intermediate polarity.

-

n-butanol (3 x 500 mL) to extract polar glycosidic compounds, including this compound.

-

-

Collect and concentrate the n-butanol fraction to dryness under reduced pressure.

-

3. Purification

-

Silica Gel Column Chromatography:

-

Subject the dried n-butanol fraction to silica gel column chromatography.

-

Elute the column with a gradient solvent system of increasing polarity, typically a mixture of chloroform and methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing this compound and further purify using preparative HPLC on a C18 column.

-

Use a mobile phase gradient of methanol and water to achieve fine separation.

-

Collect the peak corresponding to this compound and verify its purity by analytical HPLC.

-

Visualization of Methodologies and Pathways

Experimental Workflow for this compound Extraction

Caption: A schematic overview of the extraction and purification process for this compound.

Hypothesized Signaling Pathway: H₂O₂-Mediated Cellular Response

While the direct signaling pathway of this compound is not yet elucidated, its potential antioxidant and anti-inflammatory properties suggest an interaction with pathways related to oxidative stress. Hydrogen peroxide (H₂O₂) is a key second messenger in redox signaling. The following diagram illustrates a generalized H₂O₂-mediated signaling cascade.

Caption: A simplified diagram of H₂O₂ as a second messenger in cellular signaling pathways.

References

Application Note: Quantification of Praeroside II using High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Praeroside II, an iridoid glycoside with potential therapeutic properties. The described method is based on reversed-phase chromatography with UV detection, offering a reliable and reproducible approach for the determination of this compound in various sample matrices, including plant extracts and pharmaceutical formulations. This document provides a comprehensive protocol, including sample and standard preparation, detailed HPLC operating conditions, and method validation parameters.

Introduction

This compound is an iridoid glycoside that has been isolated from plants of the Cynanchum genus. Iridoid glycosides are a class of secondary metabolites known for their diverse biological activities, making them subjects of interest in pharmaceutical research and natural product chemistry. Accurate and precise quantification of this compound is crucial for quality control of raw materials, standardization of herbal extracts, and in pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of such compounds. This application note presents a detailed protocol for the quantification of this compound, leveraging established methodologies for similar iridoid glycosides.

Experimental

Instrumentation and Consumables

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array or UV detector.

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

HPLC vials

Reagents and Standards

-

This compound reference standard (purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, ultrapure)

-

Formic acid (or Trifluoroacetic acid, HPLC grade)

Chromatographic Conditions

The following table summarizes typical HPLC conditions for the analysis of iridoid glycosides, which have been adapted to propose a method for this compound.

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient Elution | 0-5 min: 10% B5-25 min: 10-40% B25-30 min: 40-10% B30-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 240 nm |

Protocols

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up to the mark. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plant Material)

-

Extraction: Accurately weigh 1 g of powdered, dried plant material and place it in a flask. Add 50 mL of methanol and extract using ultrasonication for 30 minutes.

-

Filtration: Filter the extract through Whatman No. 1 filter paper.

-

Evaporation: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract with 10 mL of methanol.

-

Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation (Summary of Expected Performance)

| Parameter | Expected Result |

| Linearity | R² > 0.999 over the concentration range |

| Precision (RSD%) | Intra-day: < 2%Inter-day: < 3% |

| Accuracy (Recovery %) | 95% - 105% |

| Limit of Detection (LOD) | Dependent on instrument sensitivity, typically in the ng range |

| Limit of Quantification (LOQ) | Dependent on instrument sensitivity, typically in the ng range |

Visualization of Workflows

Caption: Experimental workflow for the HPLC quantification of this compound.

Caption: General chemical structure of an iridoid glycoside.

Conclusion

The HPLC method outlined in this application note provides a reliable and efficient means for the quantification of this compound. The use of a C18 reversed-phase column with a gradient elution of acetonitrile and acidified water, coupled with UV detection, allows for excellent separation and sensitive detection. This method is suitable for routine quality control and research applications involving this compound. Proper method validation should be performed in accordance with the specific laboratory and regulatory requirements.

Application Notes and Protocols: Praeroside II Synthesis and Derivatization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Praeroside II, focusing on its isolation from natural sources, characterization, and potential methods for its synthesis and derivatization. While a total synthesis of this compound has not been documented in publicly available literature, this document outlines a plausible synthetic strategy based on the chemistry of its constituent moieties.

Introduction to this compound

This compound is a naturally occurring coumarin glycoside that has been isolated from the roots of Angelica furcijuga and the leaves of Peucedanum japonicum[1]. It belongs to the class of dihydropyranocoumarins, characterized by a dihydropyran ring fused to a coumarin core, with a glycosidic linkage to a sugar moiety. The chemical structure of this compound is (9R,10R)-10-hydroxy-8,8-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dihydropyrano[2,3-f]chromen-2-one.

This compound has garnered interest due to its potential biological activities. Notably, it has been shown to inhibit nitric oxide (NO) production in macrophages, suggesting anti-inflammatory properties[1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄O₁₀ | PubChem |

| Molecular Weight | 424.4 g/mol | PubChem |

| CAS Number | 86940-46-7 | ChemFaces |

| Appearance | White powder | (Inferred) |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | ChemFaces[1] |

Isolation and Characterization

Natural Sources

-

Angelica furcijuga: The roots of this plant are a known source of this compound[1].

-

Peucedanum japonicum: The leaves of this plant have also been found to contain this compound[1].

General Isolation Protocol

A general protocol for the isolation of this compound from plant material involves the following steps. This is a generalized procedure and may require optimization based on the specific plant source and desired purity.

dot

Caption: General workflow for the isolation of this compound.

Experimental Protocol: Isolation from Peucedanum japonicum Leaves

-

Extraction: Dried and powdered leaves of Peucedanum japonicum are extracted with methanol at room temperature.

-

Concentration: The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound is typically found in the n-butanol fraction.

-

Column Chromatography: The n-butanol soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Further Purification: Fractions containing this compound are further purified by repeated column chromatography on an octadecylsilyl (ODS) silica gel column and/or by high-performance liquid chromatography (HPLC) to yield pure this compound.

Characterization Data

The structure of this compound is elucidated using spectroscopic methods.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data |

| ¹H NMR | Signals corresponding to the dihydropyranocoumarin core and the glucose moiety. |

| ¹³C NMR | Resonances for all 20 carbons, including the carbonyl carbon of the coumarin, olefinic carbons, and carbons of the sugar unit. |

| Mass Spec (MS) | Molecular ion peak consistent with the molecular formula C₂₀H₂₄O₁₀. |

| UV/Vis | Absorption maxima characteristic of the coumarin chromophore. |

| IR | Absorption bands for hydroxyl groups, a lactone carbonyl, and aromatic rings. |

Proposed Synthesis of this compound

A total synthesis of this compound has not yet been reported. The following is a proposed retrosynthetic analysis and forward synthesis strategy based on established chemical transformations for similar molecules.

dot

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Aglycone

The dihydropyranocoumarin core could be synthesized via a hetero-Diels-Alder reaction.

-

Synthesis of a Substituted Coumarin: A suitably substituted 7-hydroxycoumarin can be prepared via standard methods such as the Pechmann condensation or Perkin reaction.

-

Hetero-Diels-Alder Reaction: The coumarin derivative can then undergo a hetero-Diels-Alder reaction with an appropriate diene to form the dihydropyran ring. This would be followed by functional group manipulations to install the hydroxyl and dimethyl groups.

Glycosylation

The final step would be the glycosylation of the aglycone with a protected glucose derivative.

-

Protection of Glucose: A glucose derivative with protecting groups on the hydroxyls, except for the anomeric position, would be required. A suitable leaving group at the anomeric position (e.g., a trichloroacetimidate) would be necessary for the glycosylation reaction.

-

Glycosylation Reaction: The protected glucose donor would be reacted with the aglycone in the presence of a Lewis acid catalyst (e.g., TMSOTf) to form the glycosidic bond.

-

Deprotection: Removal of the protecting groups from the glucose moiety would yield this compound.

Derivatization of this compound

Derivatization of this compound can be a valuable tool to explore structure-activity relationships and develop new analogs with improved biological properties. The multiple hydroxyl groups on the sugar moiety and the phenolic hydroxyl group on the coumarin core (if exposed) are primary targets for derivatization.

dot

Caption: Potential derivatization strategies for this compound.

Experimental Protocols for Derivatization

4.1.1. Acetylation of Hydroxyl Groups

This protocol describes the peracetylation of all free hydroxyl groups in this compound.

-

Reaction Setup: Dissolve this compound in a mixture of pyridine and acetic anhydride.

-

Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Workup: Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the acetylated derivative.

4.1.2. Selective Alkylation

Selective alkylation of the hydroxyl groups can be achieved by using appropriate protecting group strategies. For instance, the primary hydroxyl group on the sugar moiety can be selectively protected, followed by alkylation of the secondary hydroxyls.

Biological Activity and Signaling Pathways

This compound has been reported to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages[1]. Overproduction of NO is implicated in various inflammatory diseases. The inhibition of NO production suggests that this compound may interfere with the inducible nitric oxide synthase (iNOS) pathway.

dot

Caption: Proposed inhibition of the iNOS pathway by this compound.

Further research is needed to fully elucidate the mechanism of action and the specific molecular targets of this compound and its derivatives.

Conclusion

This compound is a promising natural product with potential anti-inflammatory activity. While its total synthesis remains to be accomplished, its isolation from natural sources provides a basis for further biological evaluation and derivatization studies. The proposed synthetic and derivatization strategies outlined in these notes offer a starting point for medicinal chemists to develop novel analogs with enhanced therapeutic potential.

Disclaimer: The experimental protocols provided are generalized and may require optimization. All laboratory work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols for In Vivo Studies of Picroside II

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models and detailed protocols for investigating the therapeutic potential of Picroside II (erroneously referred to as Praeroside II) in vivo. The focus is on its well-documented anti-inflammatory, anti-osteoporotic, and hepatoprotective properties.

Anti-Inflammatory and Anti-Osteoarthritic Effects of Picroside II

Picroside II has demonstrated significant anti-inflammatory effects, particularly in the context of osteoarthritis, by modulating key inflammatory signaling pathways.

Animal Model: Destabilization of the Medial Meniscus (DMM)-Induced Osteoarthritis in Mice

This surgical model mimics the joint instability that leads to osteoarthritis in humans, making it a relevant preclinical model for evaluating potential therapeutic agents.

Quantitative Data Summary

| Parameter | Value | Reference |

| Animal Model | Male C57BL/6J mice (8 weeks old) | [1] |

| Induction Method | Destabilization of the Medial Meniscus (DMM) surgery | [1] |

| Picroside II Dosage | Low dose: 25 mg/kg; High dose: 50 mg/kg | [1] |

| Administration Route | Oral gavage | [1] |

| Treatment Duration | Daily for a specified period post-surgery | [1] |

| Key Efficacy Endpoints | - Reduction in subchondral bone destruction- Decreased osteophyte formation- Inhibition of chondrocyte pyroptosis- Downregulation of Caspase-1, IL-1β, and IL-18 | [1][2] |

Experimental Protocol: DMM-Induced Osteoarthritis Model

-

Animal Acclimatization: House 8-week-old male C57BL/6J mice in a controlled environment for at least one week prior to the experiment.

-

Anesthesia: Anesthetize the mice via intraperitoneal injection of 3% sodium pentobarbital (30 mg/kg).[1]

-

Surgical Procedure (DMM):

-

Make a small incision on the medial side of the knee joint.

-

Transect the medial meniscotibial ligament to destabilize the medial meniscus.

-

Suture the incision.

-

The contralateral limb can serve as a sham control (incision without ligament transection).

-

-

Post-Operative Care: Provide appropriate analgesics and monitor the animals for any signs of distress.

-

Treatment Groups:

-

Treatment Administration: Begin oral administration of Picroside II or saline one day after surgery and continue daily for the duration of the study (e.g., 8 weeks).

-

Endpoint Analysis:

-

Micro-CT Analysis: At the end of the study, euthanize the mice and collect the knee joints. Perform micro-computed tomography (micro-CT) to assess subchondral bone parameters (e.g., bone volume/total volume (BV/TV), trabecular thickness (Tb.Th), trabecular number (Tb.N), and trabecular separation (Tb.Sp)).[1]

-

Histological Analysis: Decalcify the joints, embed in paraffin, and section for Hematoxylin and Eosin (H&E) and Safranin O-Fast Green staining to evaluate cartilage degradation and osteophyte formation.[1]

-

Immunohistochemistry/Immunofluorescence: Stain tissue sections for markers of inflammation and pyroptosis, such as NLRP3 and Caspase-1.[1]

-

Signaling Pathway: MAPK/NF-κB in Osteoarthritis

Picroside II has been shown to inhibit chondrocyte pyroptosis and alleviate osteoarthritis by suppressing the MAPK/NF-κB signaling pathway.[1][2] This pathway is crucial in regulating the inflammatory response and the activation of the NLRP3 inflammasome.[2]

Anti-Osteoporotic Effects of Picroside II

Picroside II has shown potential in preventing bone loss by inhibiting osteoclastogenesis.

Animal Model: Lipopolysaccharide (LPS)-Induced Bone Loss in Mice and Ovariectomy (OVX)-Induced Osteoporosis in Rats

LPS administration in mice induces an inflammatory response leading to bone loss, providing a model to study inflammation-induced osteoporosis. The OVX rat model is a well-established model for postmenopausal osteoporosis.[3]

Quantitative Data Summary

| Parameter | Value | Reference |

| Animal Model (LPS) | Male mice | [4] |

| Induction Method (LPS) | Lipopolysaccharide (LPS) injection | [4] |

| Picroside II Dosage (LPS) | Not specified in the abstract | [4] |

| Animal Model (OVX) | Female Sprague-Dawley rats | [3] |

| Induction Method (OVX) | Bilateral ovariectomy | [3] |

| Picroside II Dosage (OVX) | Not specified in the abstract | [3] |

| Administration Route | Intraperitoneal (LPS model) / Oral (OVX model) | [3][4] |

| Treatment Duration | Varies depending on the study design | [3][4] |

| Key Efficacy Endpoints | - Prevention of bone loss- Inhibition of osteoclast formation- Downregulation of RANKL-induced signaling- Regulation of YY1/TGFβ1 axis- Inhibition of osteoblast ferroptosis | [3][4][5] |

Experimental Protocol: LPS-Induced Bone Loss Model

-

Animal Acclimatization: House male mice in a controlled environment for one week.

-

Treatment Groups:

-

Control Group: Mice receiving vehicle injections.

-

LPS Model Group: Mice receiving LPS injections.

-

Picroside II Treatment Group: Mice receiving LPS and Picroside II injections.

-

-

Induction and Treatment:

-

Administer Picroside II (dissolved in a suitable vehicle) via intraperitoneal injection.

-

After a specified pre-treatment period, inject LPS intraperitoneally to induce bone loss.

-

-

Endpoint Analysis:

-

Micro-CT Analysis: After a set period (e.g., 7-14 days), euthanize the mice and analyze the femurs or tibias using micro-CT to assess bone microarchitecture.

-

Histological Analysis: Perform tartrate-resistant acid phosphatase (TRAP) staining on bone sections to identify and quantify osteoclasts.

-

Signaling Pathway: RANKL/NF-κB in Osteoclastogenesis

Picroside II inhibits RANKL-mediated osteoclastogenesis by attenuating the NF-κB and MAPKs signaling pathways.[4][5]

Hepatoprotective Effects of Picroside II

Picroside II demonstrates protective effects against various forms of liver injury, including cholestasis and toxin-induced damage.

Animal Model: Alpha-Naphthylisothiocyanate (ANIT)-Induced Cholestatic Liver Injury in Mice and D-Galactosamine (D-GalN)/LPS-Induced Liver Injury in Mice

The ANIT model induces cholestasis, characterized by the accumulation of bile acids, while the D-GalN/LPS model mimics sepsis-induced acute liver failure.

Quantitative Data Summary

| Parameter | Value | Reference |

| Animal Model (ANIT) | Male C57BL/6 mice | [6] |

| Induction Method (ANIT) | Single oral dose of ANIT (alpha-naphthylisothiocyanate) | [6] |

| Picroside II Dosage (ANIT) | Not specified in the abstract | [6] |

| Animal Model (D-GalN/LPS) | Male C57BL/6 mice (6-8 weeks old) | [7] |

| Induction Method (D-GalN/LPS) | Intraperitoneal injection of D-GalN (700 mg/kg) and LPS (10 µg) | [7] |

| Picroside II Dosage (D-GalN/LPS) | 20 mg/kg | [7] |

| Administration Route | Oral gavage (ANIT) / Intraperitoneal (D-GalN/LPS) | [6][7] |

| Treatment Duration | Pre-treatment before induction | [6][7] |

| Key Efficacy Endpoints | - Reduced serum ALT, AST, and bilirubin levels- Improved liver histopathology- Regulation of bile acid transporters (Bsep, Ntcp)- Inhibition of hepatocyte apoptosis and pyroptosis- Downregulation of IL-6, TNF-α, IL-1β, and IL-18 | [6][7][8] |

Experimental Protocol: D-GalN/LPS-Induced Acute Liver Injury Model

-

Animal Acclimatization: House 6-8 week-old male C57BL/6 mice in a controlled environment for one week.

-

Treatment Groups:

-

Control Group: Mice receiving saline injections.

-

D-GalN/LPS Model Group: Mice receiving D-GalN/LPS injections.

-

Picroside II Treatment Group: Mice receiving Picroside II (20 mg/kg) prior to D-GalN/LPS injection.[7]

-

-

Treatment and Induction:

-

Endpoint Analysis (e.g., 6-8 hours post-induction):

-

Serum Biochemistry: Collect blood and measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver damage.

-

Cytokine Analysis: Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-18) using ELISA.[7]

-

Histological Analysis: Collect liver tissue, fix in formalin, and embed in paraffin. Stain sections with H&E to evaluate liver morphology and signs of injury.

-

Western Blot Analysis: Analyze liver tissue lysates to determine the expression of proteins involved in apoptosis and inflammation (e.g., Bax, Bcl-2, NF-κB).[7]

-

Signaling Pathway: Farnesoid X Receptor (FXR) in Hepatoprotection

Picroside II exerts its hepatoprotective effects in cholestatic liver injury, at least in part, through the activation of the Farnesoid X Receptor (FXR), which regulates bile acid homeostasis.

References

- 1. Picroside II suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis | PLOS One [journals.plos.org]

- 2. Picroside II suppresses chondrocyte pyroptosis through MAPK/NF-κB/NLRP3 signaling pathway alleviates osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Picroside II Inhibits RANKL-Mediated Osteoclastogenesis by Attenuating the NF-κB and MAPKs Signaling Pathway In Vitro and Prevents Bone Loss in Lipopolysaccharide Treatment Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Picroside II protects against cholestatic liver injury possibly through activation of farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. e-century.us [e-century.us]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

Application Notes and Protocols for the Analytical Standard of Praeroside II

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical standards, biological activity, and relevant protocols for Praeroside II. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties of this compound

This compound is a coumarin glycoside that has been isolated from the roots of plants such as Angelica furcijuga and Kitagawia praeruptora (formerly Peucedanum praeruptorum).[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄O₁₀ | [2] |

| Molecular Weight | 424.4 g/mol | [2] |

| CAS Number | 86940-46-7 | [2] |

| IUPAC Name | (9R,10R)-10-hydroxy-8,8-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dihydropyrano[2,3-f]chromen-2-one | [2] |

| Synonyms | Campestrinoside | [3] |

Biological Activity: Anti-inflammatory Potential

This compound has demonstrated noteworthy biological activity, particularly in the context of inflammation. Research has shown that this compound can inhibit the production of nitric oxide (NO) in macrophages.[4] Overproduction of NO is a hallmark of the inflammatory response, and its inhibition is a key target for anti-inflammatory therapies.

Mechanism of Action: Inhibition of Nitric Oxide Production

The inhibitory effect of this compound on nitric oxide production suggests its potential as an anti-inflammatory agent. In macrophages, the production of nitric oxide is primarily catalyzed by the enzyme inducible nitric oxide synthase (iNOS). The expression of iNOS is tightly regulated by complex signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While the precise molecular targets of this compound have not been fully elucidated, its ability to suppress NO production strongly implies an interaction with these key inflammatory signaling cascades.

Below is a proposed signaling pathway illustrating the potential mechanism of action for this compound in inhibiting NO production in macrophages.

Experimental Protocols

Due to the limited availability of specific, published analytical methods for this compound, the following protocols are based on established methods for the analysis of structurally related coumarin glycosides found in the Angelica and Peucedanum species. These protocols provide a robust starting point for method development and validation for this compound.

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol outlines a general reverse-phase HPLC-UV method suitable for the quantification of coumarin glycosides.

3.1.1. Instrumentation and Materials

-

High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

-

This compound analytical standard

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.45 µm)

3.1.2. Preparation of Standard Solutions

-

Accurately weigh a precise amount of this compound analytical standard.

-

Dissolve the standard in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of decreasing concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

Filter all standard solutions through a 0.45 µm syringe filter before injection.

3.1.3. Chromatographic Conditions

| Parameter | Recommended Condition |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-5 min: 10-30% B5-20 min: 30-60% B20-25 min: 60-90% B25-30 min: 90% B (hold)30-35 min: 90-10% B35-40 min: 10% B (hold for equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 322 nm (or as determined by UV scan of this compound) |

| Injection Volume | 10 µL |

3.1.4. Data Analysis

-

Inject the calibration standards and record the peak areas.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

Inject the sample solution and determine the peak area of this compound.

-

Calculate the concentration of this compound in the sample using the regression equation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

For higher sensitivity and selectivity, an LC-MS method can be employed.

3.2.1. Instrumentation and Materials

-

LC-MS system (e.g., UPLC coupled to a Q-TOF or Triple Quadrupole mass spectrometer)

-

C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

This compound analytical standard

3.2.2. Chromatographic and Mass Spectrometric Conditions

| Parameter | Recommended Condition |

| Column | UPLC C18 (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |

| Gradient Elution | A rapid gradient tailored to the specific separation |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Full scan mode for identification (e.g., m/z 100-1000)Multiple Reaction Monitoring (MRM) for quantification |

| Capillary Voltage | 3.0 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

3.2.3. Data Analysis

For qualitative analysis, the mass spectrum of the chromatographic peak corresponding to this compound should be compared with the theoretical mass of the compound and its expected adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺). For quantitative analysis using MRM, specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the definitive structural confirmation of this compound.

3.3.1. Sample Preparation

-

Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

3.3.2. NMR Experiments

-

¹H NMR: To determine the proton chemical shifts, coupling constants, and multiplicities.

-

¹³C NMR and DEPT: To identify the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to assemble the complete molecular structure.

The interpretation of the NMR spectra will allow for the unambiguous assignment of all proton and carbon signals, confirming the identity and purity of the this compound standard.

Conclusion

This compound is a coumarin glycoside with demonstrated anti-inflammatory potential through the inhibition of nitric oxide production in macrophages. While specific analytical protocols for this compound are not widely published, the methodologies outlined in these application notes for related coumarin glycosides provide a solid foundation for researchers to develop and validate their own analytical methods for the quantification and characterization of this compound. Further investigation into its precise molecular targets within the NF-κB and MAPK signaling pathways will be crucial for elucidating its full therapeutic potential.

References

- 1. 1H and 13C NMR assignments for two new angular furanocoumarin glycosides from Peucedanum praeruptorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C20H24O10 | CID 24066895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Praeroside I | CAS:121064-73-1 | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]

Application Note: Protocol for Stability Testing of Praeroside II

Introduction

Praeroside II is a naturally occurring iridoid glycoside that has garnered interest for its potential therapeutic properties. As with any active pharmaceutical ingredient (API), understanding its stability under various environmental conditions is a critical component of drug development.[1][2] This document provides a comprehensive protocol for evaluating the stability of this compound, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5][6] The protocol details forced degradation studies to identify potential degradation pathways and products, as well as a framework for long-term and accelerated stability testing to determine the re-test period and recommend storage conditions.[6][7]

Purpose and Significance

The primary objective of this stability testing protocol is to provide evidence on how the quality of this compound varies over time under the influence of temperature, humidity, light, and pH.[5][6] The data generated will be crucial for:

-

Identifying likely degradation products and establishing degradation pathways.[1]

-

Developing and validating a stability-indicating analytical method.[1][7]

-

Informing formulation development and selecting appropriate excipients.[2]

-

Determining appropriate packaging, storage conditions, and shelf-life for the drug substance.[1][8]

Protocol: Stability-Indicating Assay for this compound

This protocol is designed to be a comprehensive guide for researchers. All experiments should be performed on a minimum of three primary batches to ensure reproducibility.[4][6]

1. Materials and Equipment

-

This compound Reference Standard: Purity ≥ 98%

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade acetonitrile, HPLC-grade methanol, and purified water.

-

Equipment: HPLC system with UV or PDA detector, LC-MS system (for degradation product identification), pH meter, calibrated stability chambers, photostability chamber, analytical balance, and volumetric glassware.

2. Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method that separates this compound from its degradation products is essential. The following is a suggested starting point, which must be validated according to ICH Q2(R1) guidelines.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Gradient elution with a mixture of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV scan of this compound (typically in the range of 230-280 nm).

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

3. Forced Degradation (Stress Testing) Studies [1][7]

The goal is to achieve 5-20% degradation of the drug substance. Conditions may need to be adjusted based on the inherent stability of this compound.[2]

-

Acid Hydrolysis:

-

Prepare a solution of this compound in 0.1 M HCl.

-

Incubate the solution at 60°C for 2 hours.

-

Withdraw samples at appropriate time points (e.g., 0, 30, 60, 120 minutes).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

-

-

Base Hydrolysis:

-

Prepare a solution of this compound in 0.1 M NaOH.

-

Keep the solution at room temperature and monitor for degradation.

-

Withdraw samples at appropriate time points (e.g., 0, 15, 30, 60 minutes).

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis. Glycosides are often labile in basic conditions.[9]

-

-

Oxidative Degradation:

-

Prepare a solution of this compound in 3% hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature, protected from light, for 24 hours.

-

Withdraw samples at regular intervals for HPLC analysis. Hydrogen peroxide is an unstable compound that decomposes into water and oxygen, a reaction that can be catalyzed by temperature, light, and pH changes.[10][11][12]

-

-

Thermal Degradation:

-

Expose solid this compound powder to dry heat at 80°C in a calibrated oven.

-

Test samples at day 1, 3, and 7.

-

Prepare solutions of the stressed solid for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose solid this compound powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the samples after the exposure period.

-

4. Long-Term and Accelerated Stability Studies

These studies should be conducted on at least three primary batches stored in the proposed container closure system.[6]

-

Storage Conditions:

-

Testing Frequency:

-

Parameters to be Tested:

-

Appearance (Visual inspection)

-

Assay (% of initial concentration)

-

Degradation Products/Impurities (% area)

-

Moisture Content (if applicable)

-

Data Presentation

Quantitative data from the stability studies should be summarized in clear, concise tables for easy interpretation and comparison.

Table 1: Example Summary of Forced Degradation Studies for this compound

| Stress Condition | Duration | Temperature | % Assay of this compound | % Total Impurities | Remarks |

| 0.1 M HCl | 2 hours | 60°C | 88.5 | 11.5 | Significant degradation observed. |

| 0.1 M NaOH | 1 hour | Room Temp | 81.2 | 18.8 | Highly labile in basic conditions. |

| 3% H₂O₂ | 24 hours | Room Temp | 92.1 | 7.9 | Moderate degradation. |

| Dry Heat | 7 days | 80°C | 97.4 | 2.6 | Relatively stable to dry heat. |

| Photolytic | 1.2 mil. lux hrs | 25°C | 95.8 | 4.2 | Moderate sensitivity to light. |

| Control | 7 days | 25°C | 99.8 | 0.2 | No significant degradation. |

Table 2: Example Summary of Accelerated Stability Testing Data (40°C/75% RH)

| Time Point (Months) | Appearance | % Assay | Individual Unspecified Impurity (%) | Total Impurities (%) |

| 0 | White Powder | 99.8 | < 0.05 | 0.2 |

| 3 | White Powder | 98.1 | 0.12 | 1.9 |

| 6 | White Powder | 96.5 | 0.18 | 3.5 |

Visualizations

Diagrams are essential for visualizing complex workflows and relationships.

Caption: Experimental workflow for this compound stability testing.

Caption: Factors influencing the stability of this compound.

References

- 1. acdlabs.com [acdlabs.com]

- 2. asianjpr.com [asianjpr.com]

- 3. blog.nutrasource.ca [blog.nutrasource.ca]

- 4. Ich guideline for stability testing | PPTX [slideshare.net]

- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 6. database.ich.org [database.ich.org]

- 7. biopharmaspec.com [biopharmaspec.com]

- 8. labstat.com [labstat.com]

- 9. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 10. Hydrogen Peroxide | Stability and Decomposition - Evonik Industries [active-oxygens.evonik.com]

- 11. Hydrogen peroxide - Wikipedia [en.wikipedia.org]

- 12. Hydrogen Peroxide | H2O2 | CID 784 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Picroside II in Neuroinflammation and Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picroside II, an iridoid glycoside extracted from the traditional Chinese medicine Hu-huang-lian, has demonstrated significant neuroprotective properties in various preclinical studies. Its therapeutic potential in the context of neuroinflammatory and neurodegenerative diseases is attributed to its potent anti-inflammatory, antioxidant, and anti-apoptotic activities. These application notes provide a comprehensive overview of the use of Picroside II in this research area, including its mechanisms of action, relevant signaling pathways, and detailed experimental protocols.

Mechanism of Action

Picroside II exerts its neuroprotective effects through multiple mechanisms. It has been shown to mitigate oxidative stress by enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and by directly scavenging reactive oxygen species (ROS).[1][2] Furthermore, Picroside II modulates key inflammatory pathways, including the downregulation of Toll-like receptor 4 (TLR4) and the subsequent inhibition of the nuclear factor-kappa B (NF-κB) signaling cascade.[3] This leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[3] Additionally, Picroside II has been found to inhibit neuronal apoptosis by modulating the ERK1/2 signaling pathway and the mitochondria-cytochrome C pathway.[2][4]

Data Presentation

The following tables summarize the quantitative data from key studies on the effects of Picroside II in models of neurological damage.

Table 1: In Vivo Efficacy of Picroside II in a Mouse Model of Aluminum Chloride-Induced Neurological Injury

| Treatment Group | Dose (mg/kg/day, i.g.) | Effect on Learning and Memory | Brain SOD Activity |

| Control | - | Normal | Baseline |

| AlCl₃ | 100 (i.v.) | Impaired | Decreased |

| Picroside II | 20 | Ameliorated Impairment | Significantly Increased |

| Picroside II | 40 | Ameliorated Impairment | Significantly Increased |

Data adapted from a study on AlCl₃-induced learning and memory dysfunction in mice.[1]

Table 2: In Vitro Neuroprotective Effects of Picroside II on Glutamate-Induced PC12 Cell Injury

| Treatment Group | Concentration (mg/ml) | Cell Viability | Intracellular ROS Levels | Apoptosis |

| Control | - | 100% | Baseline | Minimal |

| Glutamate | - | Decreased | Increased | Significant |

| Picroside II + Glutamate | 1.2 | Enhanced | Decreased | Significantly Prevented |

Data adapted from a study on glutamate-induced oxidative stress in PC12 cells.[1]

Table 3: Anti-inflammatory Effects of Picroside II in a Murine Model of Brain Injury

| Treatment Group | Dose (mg/kg) | IL-1β Expression | IL-6 Expression | TNF-α Expression |

| Control | - | Baseline | Baseline | Baseline |

| Brain Injury Model | - | Significantly Increased | Significantly Increased | Significantly Increased |

| Picroside II | 20 | Significantly Alleviated | Significantly Alleviated | Significantly Alleviated |

Data adapted from a study on multiple murine models of brain injury.[3]

Experimental Protocols

In Vitro Model of Glutamate-Induced Oxidative Stress in PC12 Cells

Objective: To evaluate the neuroprotective effect of Picroside II against glutamate-induced oxidative stress and apoptosis in PC12 cells.

Materials:

-

PC12 cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Horse Serum (HS)

-

Penicillin-Streptomycin solution

-

Glutamate

-

Picroside II

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DCFH-DA (2',7'-dichlorofluorescin diacetate)

-

DNA fragmentation assay kit

-

Flow cytometer

Procedure:

-

Cell Culture: Culture PC12 cells in DMEM supplemented with 10% FBS, 5% HS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Seed cells in 96-well plates. Pre-treat the cells with various concentrations of Picroside II (e.g., 1.2 mg/ml) for a specified time (e.g., 24 hours).

-

Induction of Injury: Induce neuronal injury by adding glutamate to the cell culture medium and incubate for a further 24 hours.

-

Cell Viability Assay (MTT): After treatment, add MTT solution to each well and incubate. Solubilize the formazan crystals and measure the absorbance at a specific wavelength to determine cell viability.

-

Intracellular ROS Measurement: Load the cells with DCFH-DA dye. After incubation, measure the fluorescence intensity using a fluorescence microplate reader to quantify intracellular ROS levels.

-

Apoptosis Assays:

-

DNA Fragmentation: Extract genomic DNA and perform agarose gel electrophoresis to visualize DNA laddering, a hallmark of apoptosis.

-

Flow Cytometry: Stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to quantify the percentage of apoptotic cells.

-

In Vivo Model of Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice

Objective: To investigate the anti-inflammatory effects of Picroside II in an LPS-induced mouse model of neuroinflammation.

Materials:

-

Male ICR mice

-

Lipopolysaccharide (LPS) from E. coli

-

Picroside II

-

Saline solution

-

ELISA kits for IL-1β, IL-6, and TNF-α

-

Western blot reagents and antibodies for TLR4 and NF-κB

Procedure:

-

Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

-

Treatment Groups: Divide the mice into control, LPS-treated, and Picroside II + LPS-treated groups.

-

Drug Administration: Administer Picroside II (e.g., 20 mg/kg) or vehicle (saline) intraperitoneally (i.p.) for a specified number of days.

-

Induction of Neuroinflammation: On the final day of treatment, inject LPS (i.p.) to induce neuroinflammation.

-

Sample Collection: After a specific time post-LPS injection (e.g., 6 hours), euthanize the mice and collect brain tissue.

-

Cytokine Measurement (ELISA): Homogenize the brain tissue and measure the levels of IL-1β, IL-6, and TNF-α using specific ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis: Extract proteins from the brain tissue and perform western blotting to determine the expression levels of TLR4 and NF-κB.

Signaling Pathway Diagrams

Caption: Picroside II inhibits LPS-induced neuroinflammation by downregulating the TLR4/NF-κB pathway.

Caption: Picroside II protects against cerebral ischemic injury by inhibiting ERK1/2 activation and subsequent neuronal apoptosis.

References

- 1. The neuroprotective effect of picroside II from hu-huang-lian against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Picroside II Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective effect of picroside II in brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Picroside II has a neuroprotective effect by inhibiting ERK1/2 activation after cerebral ischemic injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Praeroside II as a Potential Molecular Probe for Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praeroside II, a coumarin glycoside, has emerged as a compound of interest for its anti-inflammatory properties. While not yet established as a conventional molecular probe, its mechanism of action, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, presents a valuable opportunity for its use as a research tool. These application notes provide a comprehensive overview of how this compound can be potentially utilized as a molecular probe to investigate inflammatory processes, particularly in the context of lipopolysaccharide (LPS)-induced macrophage activation. The following protocols are based on established methodologies for assessing anti-inflammatory compounds and can be adapted for the specific investigation of this compound's effects.

Principle of Action

This compound is hypothesized to exert its anti-inflammatory effects by interfering with the activation of the NF-κB signaling cascade. In response to inflammatory stimuli such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting a step in this pathway, this compound can be used to probe the dynamics of NF-κB activation and the subsequent expression of inflammatory mediators.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from the described experimental protocols. Please note that as specific data for this compound is not yet widely published, these tables provide a template for data presentation and include example values based on compounds with similar mechanisms of action.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | Concentration (µM) | NO Production (% of LPS control) | IC₅₀ (µM) |

| Control (untreated) | - | Not Detected | - |

| LPS (1 µg/mL) | - | 100% | - |

| This compound + LPS | 1 | 85% | |

| 5 | 60% | ||

| 10 | 40% | Value to be determined | |

| 25 | 20% | ||

| 50 | 10% |

Table 2: Effect of this compound on the Expression of Pro-Inflammatory Proteins in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | Concentration (µM) | iNOS Expression (% of LPS control) | COX-2 Expression (% of LPS control) |

| Control (untreated) | - | <1% | <1% |

| LPS (1 µg/mL) | - | 100% | 100% |

| This compound + LPS | 10 | 55% | 65% |

| 25 | 25% | 30% | |